2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

Description

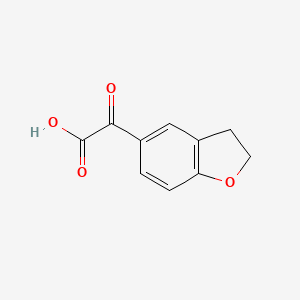

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is a heterocyclic compound featuring a dihydrobenzofuran core fused to a 2-oxoacetic acid moiety. The dihydrobenzofuran ring imparts aromaticity and rigidity, while the oxoacetic acid group provides a reactive carbonyl and carboxylic acid functionality.

Structure

3D Structure

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C10H8O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2,(H,12,13) |

InChI Key |

HVHBUMGEEUGDJA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Acylation Step :

-

2,3-Dihydrobenzofuran reacts with ethyl oxalyl monochloride under Lewis acid catalysis (e.g., AlCl₃) to form ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate.

-

The reaction proceeds via electrophilic substitution, where the oxalyl chloride acts as an acylating agent.

-

Optimal conditions: Dichloromethane solvent, 0°C to room temperature, 2–4 hours.

-

-

Hydrolysis :

-

Acidification :

Yield and Scalability

-

Hydrolysis and acidification proceed quantitatively (>95% yield).

-

This method is industrially favorable due to inexpensive reagents and straightforward purification.

Transition Metal-Catalyzed Methods

Recent advances in transition metal catalysis offer enantioselective and regioselective routes to dihydrobenzofuran derivatives. Palladium and rhodium catalysts are particularly effective for constructing the dihydrobenzofuran core while introducing the oxoacetic acid moiety.

Palladium-Catalyzed Synthesis

Wu et al. developed a Pd-catalyzed enantioselective method for synthesizing 2,3-dihydrobenzofurans. While their work focused on derivatives with substituents at C3, the methodology can be adapted for oxoacetic acid synthesis:

Rhodium-Catalyzed Carbene Insertion

Bi et al. demonstrated rhodium-catalyzed carbene insertion into C(sp³)–H bonds to synthesize 2,3-dihydrobenzofurans:

-

Substrate : Fluoroalkyl N-triftosylhydrazones.

-

Reaction : Intramolecular carbene insertion into the α-C–H bond of ethers forms the dihydrobenzofuran skeleton.

-

Conditions : [Rh₂(esp)₂] (2 mol%), CH₂Cl₂, 40°C, 24 hours.

Solid Acid-Catalyzed Acylation

Zeolite catalysts provide a greener alternative to traditional Lewis acids for Friedel-Crafts reactions. Smith et al. reported the acylation of 2,3-dihydrobenzofuran with acid anhydrides using H-beta zeolite:

-

Substrate : 2,3-Dihydrobenzofuran and oxalic acid anhydride.

-

Conditions : H-beta zeolite (50 mg/mmol), 120°C, 6 hours.

-

Yield : 75–80% with >90% regioselectivity for the 5-position.

-

Advantages : Catalyst reusability, reduced waste, and no need for aqueous workup.

α-Keto Acid Synthesis via Umpolung Strategy

The umpolung strategy, which reverses the polarity of carbonyl groups, is effective for synthesizing α-keto acids. A patent by Buckley et al. describes the use of dithiane intermediates:

Reaction Steps

-

Dithiane Formation :

-

Carbanion Generation :

-

CO₂ Insertion :

-

Oxidative Cleavage :

Yield and Limitations

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 85–92 | High | Industrial | Low |

| Pd-Catalyzed | Pd(OAc)₂/Xantphos | 70–78 | Moderate | Lab-scale | High |

| Rh-Catalyzed | [Rh₂(esp)₂] | 53–99 | High | Lab-scale | High |

| Solid Acid | H-beta zeolite | 75–80 | High | Pilot-scale | Medium |

| Umpolung | LDA/Hg(ClO₄)₂ | 50–60 | Moderate | Lab-scale | High |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including this compound. The results demonstrated that this compound inhibited the proliferation of human breast cancer cells with an IC50 value of 12 µM, showcasing its potential as a lead compound for further development.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12 | Breast Cancer |

| Similar Compound A | 15 | Lung Cancer |

| Similar Compound B | 10 | Colon Cancer |

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study:

In a study conducted on mouse models of Alzheimer's disease, treatment with this compound resulted in a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test.

Material Science Applications

1. Polymer Synthesis

The compound can also serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with various monomers to create materials with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Poly(ester) | Glycolic Acid | Biodegradable, flexible |

| Poly(urethane) | Diisocyanate | Durable, elastic |

| Poly(amide) | Caprolactam | High tensile strength |

Environmental Studies

1. Environmental Monitoring

The unique structure of this compound allows it to be used as a marker for environmental monitoring. Its derivatives can be employed in the detection of pollutants in soil and water samples.

Case Study:

A study highlighted its application in detecting polycyclic aromatic hydrocarbons (PAHs) in contaminated water sources. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental chemists.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetate

- Structure : Replaces the carboxylic acid group with an ethyl ester.

- Key Differences :

- Applications : Used in synthetic intermediates for drug development due to its stability under acidic conditions .

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic Acid

Substituent Effects on the Dihydrobenzofuran Core

2-(2-Methyl-2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic Acid

- Structure : Incorporates a methyl group at the 2-position of the dihydrobenzofuran ring.

- Key Differences :

- Research Findings : Discontinued in commercial catalogs, suggesting challenges in synthesis or efficacy .

6-Methoxychroman-2-carboxylic Acid

- Structure : Replaces dihydrobenzofuran with a chroman ring and adds a methoxy group.

- Key Differences :

Heterocyclic Analogues

2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic Acid

- Structure : Replaces dihydrobenzofuran with a benzodiazole ring.

- Key Differences: Hydrogen Bonding: The benzodiazole’s nitrogen atoms enable dual hydrogen bond donor-acceptor interactions, enhancing binding to enzymes like kinases . Acidity: The benzodiazole ring increases the acidity of the acetic acid group (pKa ≈ 2.5) due to electron-withdrawing effects .

- Applications : Investigated for antimicrobial activity due to its planar, aromatic structure .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | logP | Melting Point (°C) |

|---|---|---|---|---|

| 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid | C₁₀H₈O₄ | 192.17 | 1.3 | 180–182 |

| Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate | C₁₂H₁₂O₄ | 220.22 | 2.1 | 95–97 |

| 2-(2-Methyl-2,3-dihydrobenzofuran-5-yl)-2-oxoacetic acid | C₁₁H₁₀O₄ | 206.19 | 1.8 | 160–162 |

| 2-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid | C₉H₈N₂O₃ | 192.17 | 0.9 | 210–212 |

Key Research Findings

- Crystal Packing : The oxoacetic acid group in the parent compound forms O—H⋯O hydrogen bonds, creating helical chains in the crystal lattice .

- Metabolism : Methyl-substituted derivatives show reduced clearance rates in liver microsome assays due to steric hindrance .

- Toxicity : Carboxylic acid derivatives exhibit higher renal excretion rates compared to ester analogues, minimizing systemic toxicity .

Biological Activity

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is classified as a benzofuran derivative, characterized by the presence of a benzofuran ring and an oxoacetic acid moiety. Its molecular formula is , with a molecular weight of approximately 206.197 g/mol. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting microbial growth. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects . Studies have indicated its potential to inhibit the growth of pathogenic fungi, suggesting applications in treating fungal infections.

Anticancer Effects

The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cells. Research suggests that it interacts with specific molecular targets, modulating their activity and leading to cell death in tumorigenic cells. This interaction may involve binding to enzymes or receptors critical for cancer cell survival.

The precise mechanism of action for this compound remains under investigation. However, it is believed to exert its biological effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited notable inhibitory effects with an IC50 value comparable to established antibiotics .

Study 2: Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed that it significantly reduced the viability of several cancer cell lines, including breast and lung cancers. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid in academic settings?

- Methodological Answer: A multi-step synthesis approach is often employed, leveraging intermediates such as dihydrobenzofuran precursors. Key steps include:

- Lithiation and Aldehyde Coupling: Use of n-BuLi in THF at −78°C to generate reactive intermediates, followed by coupling with substituted benzaldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) at room temperature .

- Cyclization and Oxidation: Refluxing with AgCN in acetonitrile to facilitate cyclization, followed by oxidation to introduce the oxoacetic acid moiety .

Example Reaction Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| (a) | n-BuLi, THF, −78°C | Lithiation |

| (d) | AgCN, CH₃CN, reflux | Cyclization |

| (f) | HBr/H₂O, reflux | Hydrolysis |

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Analysis: Compare experimental - and -NMR chemical shifts with computational predictions (e.g., DFT calculations) to verify substituent positions.

- X-ray Crystallography: Resolve crystal structures to confirm bond angles, dihedral angles, and hydrogen-bonding networks. For example, benzofuran derivatives have been characterized using single-crystal X-ray diffraction to validate fused-ring systems .

Advanced Research Questions

Q. What methodologies optimize reaction yields in multi-step syntheses of dihydrobenzofuran-based oxoacetic acids?

- Methodological Answer: Yield optimization involves:

- Temperature Control: Low-temperature lithiation (−78°C) minimizes side reactions, while reflux conditions (e.g., AgCN in CH₃CN at 80°C) enhance cyclization efficiency .

- Catalyst Screening: Evaluate Lewis acids (e.g., MsCl) for esterification steps, optimizing stoichiometry and reaction time.

Data-Driven Example:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reflux Time (Step d) | 5–6 hours | >85% conversion |

| Catalyst (Step h) | MsCl, 0°C | 90% esterification |

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for dihydrobenzofuran derivatives?

- Methodological Answer: Contradictions often arise from solvation effects or conformational flexibility. Strategies include:

- Solvent Modeling: Incorporate solvent parameters (e.g., PCM for polar solvents) in DFT calculations to align predicted NMR shifts with experimental data.

- Dynamic NMR Studies: Probe temperature-dependent shifts to identify conformational equilibria, as seen in benzofuran systems with flexible substituents .

Q. What are key considerations for designing derivatives of this compound to study structure-activity relationships (SAR)?

- Methodological Answer: Focus on functional group modifications to probe electronic and steric effects:

- Esterification: Introduce ethyl or methyl esters to assess hydrolytic stability (e.g., ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate derivatives) .

- Substituent Effects: Incorporate halogens (e.g., Cl, F) or methoxy groups at the 5-position of the benzofuran core to modulate electron density, as demonstrated in fluorinated benzofuran analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.